Tgf|A1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tgf|A1-IN-2 is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a diarylacylhydrazones derivative known for its ability to inhibit the activation and proliferation of fibroblasts, making it a promising candidate for the treatment of idiopathic pulmonary fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|A1-IN-2 involves the preparation of diarylacylhydrazones derivatives. The synthetic route typically includes the reaction of hydrazine derivatives with diaryl ketones under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters. Purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tgf|A1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tgf|A1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting fibroblast activation and proliferation.
Medicine: Potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrotic diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
Tgf|A1-IN-2 exerts its effects by inhibiting the activation of fibroblasts. It binds to specific molecular targets, such as signal transducer and activator of transcription 3 (STAT3), and interferes with the signaling pathways involved in fibroblast activation and proliferation. This inhibition prevents the abnormal activation and migration of fibroblasts, thereby reducing fibrosis .
Comparison with Similar Compounds
Similar Compounds
Tgf|A1-IN-1: Another diarylacylhydrazones derivative with similar inhibitory effects on fibroblasts.
Tgf|A1-IN-3: Known for its higher potency but different molecular targets.
Tgf|A1-IN-4: Exhibits similar therapeutic effects but with a different mechanism of action
Uniqueness
Tgf|A1-IN-2 stands out due to its specific binding affinity to STAT3 and its ability to effectively inhibit fibroblast activation and proliferation. Its unique molecular structure allows for targeted therapeutic applications, making it a valuable compound in the treatment of fibrotic diseases .
Properties
Molecular Formula |
C23H30N4O4S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |
InChI |
InChI=1S/C23H30N4O4S/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |
InChI Key |
BEZBRPCBTXVWAM-HKOYGPOVSA-N |
Isomeric SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.